molecular formula C18H11NO5 B2998477 1-Formylnaphthalen-2-yl 3-nitrobenzoate CAS No. 380196-74-7

1-Formylnaphthalen-2-yl 3-nitrobenzoate

Cat. No. B2998477
CAS RN: 380196-74-7
M. Wt: 321.288
InChI Key: RZYSYAIQDLKLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Formylnaphthalen-2-yl 3-nitrobenzoate” is a chemical compound with the molecular formula C18H11NO5 . It has a molecular weight of 321.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Formylnaphthalen-2-yl 3-nitrobenzoate” consists of 18 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . More detailed structural information, such as NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .

Scientific Research Applications

Tautomeric Studies and Spectroscopic Analysis

Research on structurally related compounds, such as 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dinitrobenzoic acid, has provided insight into tautomerism through theoretical chemistry, UV–Vis spectroscopy, and NMR analysis. These studies reveal discrepancies between theoretical predictions and experimental evidence, highlighting the existence of enol forms alongside keto tautomers, which prompts a reevaluation of NMR approaches in determining tautomerism (S. Hristova et al., 2017).

NMR and Computational DFT Studies

Investigations into the structure of 2-acylcyclohexane-1,3-diones, including those with 2-nitrobenzoyl substituents, utilize 1H and 13C NMR spectroscopy alongside DFT computational methods. These studies explore the equilibrium between different tautomers in solution, providing valuable insights into the molecular configurations of compounds related to "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (P. Szczeciński et al., 2006).

Tautomeric Equilibrium in Boronic Acids

Research on functionalized 2-formylphenylboronic acids has revealed an unprecedented tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. X-ray analyses and variable-temperature 1H NMR spectroscopy provide insights into the diverse molecular structures and tautomerization processes, offering parallels to studies on "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Sergiusz Luliński et al., 2007).

Luminescence Sensitization by Nitrobenzoato Antennas

Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated for their potential to sensitize Eu(III) and Tb(III) luminescence. The study of solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography, offers insights into the efficiency of sensitization and quantum yields, which could be relevant for understanding the photophysical properties of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes containing bis(thiabendazole) moieties, with applications in fluorescent chemosensors for ethylene glycol and Fe3+/Cu2+, demonstrate the versatility of nitrobenzoate derivatives in developing functional materials. Such research could provide a framework for exploring the applications of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" in sensory technologies (Yong-Sheng Shi et al., 2020).

properties

IUPAC Name

(1-formylnaphthalen-2-yl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-11-16-15-7-2-1-4-12(15)8-9-17(16)24-18(21)13-5-3-6-14(10-13)19(22)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSYAIQDLKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formylnaphthalen-2-yl 3-nitrobenzoate

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